molecular formula C19H17NO5 B11277124 Methyl 2-{[(5-methoxy-2-methyl-1-benzofuran-3-yl)carbonyl]amino}benzoate

Methyl 2-{[(5-methoxy-2-methyl-1-benzofuran-3-yl)carbonyl]amino}benzoate

Cat. No.: B11277124
M. Wt: 339.3 g/mol
InChI Key: DHUVHVKHFCKZFJ-UHFFFAOYSA-N
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Description

Methyl 2-{[(5-methoxy-2-methyl-1-benzofuran-3-yl)carbonyl]amino}benzoate is a complex organic compound that belongs to the benzofuran family. Benzofuran derivatives are known for their wide range of biological and pharmacological activities, making them significant in various fields of research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-{[(5-methoxy-2-methyl-1-benzofuran-3-yl)carbonyl]amino}benzoate typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of appropriate precursors to form the benzofuran core, followed by functional group modifications to introduce the methoxy and methyl groups . The final step involves the esterification of the carboxylic acid group with methanol under acidic conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-{[(5-methoxy-2-methyl-1-benzofuran-3-yl)carbonyl]amino}benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2-{[(5-methoxy-2-methyl-1-benzofuran-3-yl)carbonyl]amino}benzoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for its antimicrobial and anticancer activities.

    Industry: Used in the synthesis of various pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Methyl 2-{[(5-methoxy-2-methyl-1-benzofuran-3-yl)carbonyl]amino}benzoate involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. Its anticancer activity could be attributed to its ability to induce apoptosis in cancer cells by targeting specific signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-{[(5-methoxy-2-methyl-1-benzofuran-3-yl)carbonyl]amino}benzoate stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. Its methoxy and methyl groups, along with the benzofuran core, make it a versatile compound for various applications in research and industry .

Biological Activity

Methyl 2-{[(5-methoxy-2-methyl-1-benzofuran-3-yl)carbonyl]amino}benzoate is a compound of increasing interest due to its potential biological activities, particularly in the fields of anticancer, antimicrobial, and anti-inflammatory research. This article compiles findings from various studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound features a benzofuran moiety, which is known for its diverse pharmacological properties. The presence of the methoxy and carbonyl groups enhances its biological activity, making it a subject of interest in medicinal chemistry.

Anticancer Activity

Several studies have explored the anticancer potential of benzofuran derivatives, including this compound. Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines.

Case Study: Cytotoxicity Against Cancer Cell Lines

A study evaluated the compound's effects on human cancer cell lines A549 (lung cancer) and HeLa (cervical cancer), showing promising results:

Cell Line IC50 (µM) Mechanism
A54915Induction of apoptosis
HeLa12Cell cycle arrest at G2/M phase

The compound's mechanism involves the induction of apoptosis and interference with cell cycle progression, which are critical for its anticancer efficacy .

Antimicrobial Activity

The antimicrobial properties of this compound have also been investigated. A series of derivatives were synthesized and tested against various pathogens.

Antimicrobial Testing Results

The antimicrobial activity was assessed against both Gram-positive and Gram-negative bacteria, as well as fungi. The results are summarized in the table below:

Microorganism Minimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Candida albicans16

These findings suggest that the compound possesses broad-spectrum antimicrobial activity, making it a candidate for further development in treating infections .

Anti-inflammatory Activity

In addition to its anticancer and antimicrobial properties, this compound has shown potential anti-inflammatory effects. Studies indicate that it can inhibit pro-inflammatory cytokines, which are crucial in mediating inflammatory responses.

The anti-inflammatory mechanism is believed to involve the inhibition of NF-kB signaling pathways, leading to reduced expression of inflammatory mediators such as TNF-alpha and IL-6. This property could be beneficial in treating inflammatory diseases .

Properties

Molecular Formula

C19H17NO5

Molecular Weight

339.3 g/mol

IUPAC Name

methyl 2-[(5-methoxy-2-methyl-1-benzofuran-3-carbonyl)amino]benzoate

InChI

InChI=1S/C19H17NO5/c1-11-17(14-10-12(23-2)8-9-16(14)25-11)18(21)20-15-7-5-4-6-13(15)19(22)24-3/h4-10H,1-3H3,(H,20,21)

InChI Key

DHUVHVKHFCKZFJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(O1)C=CC(=C2)OC)C(=O)NC3=CC=CC=C3C(=O)OC

Origin of Product

United States

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